3-(4-Fluorophenyl)-5-[(4-methoxyphenyl)amino]-1,3-thiazolidine-2,4-dione
CAS No.: 1046118-76-6
Cat. No.: VC6756098
Molecular Formula: C16H13FN2O3S
Molecular Weight: 332.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1046118-76-6 |
|---|---|
| Molecular Formula | C16H13FN2O3S |
| Molecular Weight | 332.35 |
| IUPAC Name | 3-(4-fluorophenyl)-5-(4-methoxyanilino)-1,3-thiazolidine-2,4-dione |
| Standard InChI | InChI=1S/C16H13FN2O3S/c1-22-13-8-4-11(5-9-13)18-14-15(20)19(16(21)23-14)12-6-2-10(17)3-7-12/h2-9,14,18H,1H3 |
| Standard InChI Key | ZNESEIFSFZKMPG-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F |
Introduction
3-(4-Fluorophenyl)-5-[(4-methoxyphenyl)amino]-1,3-thiazolidine-2,4-dione is a heterocyclic compound belonging to the thiazolidinedione class. Thiazolidinediones are known for their diverse pharmacological activities, including antidiabetic, anticancer, and anti-inflammatory properties. This compound features a 1,3-thiazolidine-2,4-dione core with a fluorophenyl and methoxyphenyl substitution, which contribute to its chemical and biological characteristics.
Structural Features
The molecular structure of the compound includes:
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A thiazolidinedione ring as the backbone.
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A 4-fluorophenyl group attached at position 3.
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A 4-methoxyphenylamino group at position 5.
These substitutions influence its electronic properties and biological activity. The fluorine atom enhances lipophilicity and metabolic stability, while the methoxy group can modulate hydrogen bonding and receptor binding.
Synthesis
The compound is typically synthesized via a multistep reaction involving:
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Condensation of a fluorophenyl derivative with a thiazolidinedione precursor.
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Amidation or substitution reactions to introduce the methoxyphenylamino group.
Reaction conditions often include mild bases or acids as catalysts, with solvents such as ethanol or dimethylformamide (DMF).
Anticancer Potential
Thiazolidinediones are known for their antiproliferative effects on cancer cells by modulating cell cycle regulators and inducing apoptosis. The fluorophenyl substitution may enhance binding affinity to specific cancer-related proteins.
Antidiabetic Effects
Although not explicitly studied for this compound, thiazolidinediones generally act as PPAR- agonists, improving insulin sensitivity.
Analytical Characterization
The compound can be characterized using:
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NMR Spectroscopy:
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NMR reveals aromatic protons from phenyl groups and NH signals from the amino group.
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NMR confirms carbonyl carbons in the thiazolidinedione ring.
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Mass Spectrometry (MS):
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Provides molecular ion peaks consistent with the molecular weight (~332 g/mol).
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Infrared Spectroscopy (IR):
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Carbonyl stretching vibrations (~1700 cm).
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NH bending vibrations (~3300 cm).
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Applications in Drug Discovery
This compound serves as a scaffold for designing drugs targeting:
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Cancer: By exploiting its antiproliferative properties.
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Diabetes: As a potential PPAR- modulator.
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Inflammation: Through inhibition of inflammatory pathways.
Limitations and Future Directions
While promising, further studies are needed to:
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Validate its pharmacokinetics and bioavailability.
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Explore its receptor-binding mechanisms through molecular docking and crystallography.
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Conduct in vivo studies to confirm its therapeutic efficacy.
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